molecular formula C25H40O6 B12378612 (2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid

(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid

Cat. No.: B12378612
M. Wt: 436.6 g/mol
InChI Key: GFRDTMTUJTYIJJ-RACDTKHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5’-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2’-oxolane]-3-yl]propanoic acid is a complex organic molecule with a unique spirocyclic structure. This compound is characterized by its intricate arrangement of multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route may start with the preparation of the cyclohepta[e]indene core, followed by the formation of the spiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2’-oxolane] structure

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced techniques such as continuous flow synthesis and automated reaction systems to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with comparable structures and functional groups. Examples include spiro[cyclohexane-1,2’-oxirane] and spiro[indene-1,2’-oxolane].

Uniqueness

The uniqueness of this compound lies in its specific arrangement of chiral centers and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H40O6

Molecular Weight

436.6 g/mol

IUPAC Name

(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid

InChI

InChI=1S/C25H40O6/c1-15(21(28)29)17-8-11-23(3)18-5-6-19(24(4,30)14-26)25(12-9-20(27)31-25)13-16(18)7-10-22(17,23)2/h15-19,26,30H,5-14H2,1-4H3,(H,28,29)/t15-,16+,17+,18-,19-,22+,23-,24-,25+/m0/s1

InChI Key

GFRDTMTUJTYIJJ-RACDTKHVSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@@H]2CC[C@H]([C@]4(C3)CCC(=O)O4)[C@](C)(CO)O)C)C)C(=O)O

Canonical SMILES

CC(C1CCC2(C1(CCC3C2CCC(C4(C3)CCC(=O)O4)C(C)(CO)O)C)C)C(=O)O

Origin of Product

United States

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